R1-Barrigenol is primarily extracted from the shells of Xanthoceras sorbifolium and the aerial parts of Eryngium planum. These plants are known for their rich phytochemical profiles, which include a variety of triterpenoid saponins. The extraction processes typically involve techniques such as high-performance liquid chromatography and mass spectrometry to ensure purity and efficacy .
R1-Barrigenol belongs to the class of triterpenoid saponins, which are glycosylated derivatives of triterpenes. These compounds are characterized by their ability to form stable foams in aqueous solutions and their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
The synthesis of R1-Barrigenol can be achieved through various methods, including:
The chemical synthesis often involves multi-step reactions that may include glycosylation, acylation, and oxidation processes. For instance, the use of high-resolution mass spectrometry allows for the identification of R1-Barrigenol among complex mixtures, ensuring that the desired compound is accurately synthesized .
R1-Barrigenol has a complex molecular structure represented by the formula . Its structure features multiple hydroxyl groups and sugar moieties, contributing to its solubility and biological activity.
R1-Barrigenol participates in various chemical reactions typical of saponins:
The reactivity of R1-Barrigenol is influenced by its functional groups, allowing for modifications that can enhance its therapeutic efficacy. Techniques such as nuclear magnetic resonance spectroscopy are employed to monitor these reactions .
R1-Barrigenol exhibits its biological effects primarily through modulation of cell signaling pathways. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Research indicates that R1-Barrigenol can influence various molecular targets involved in cancer progression, including growth factor receptors and apoptotic proteins . Its mechanism involves both direct interactions with cellular components and indirect effects through the modulation of metabolic pathways.
Relevant analytical techniques such as ultraviolet-visible spectroscopy and mass spectrometry are used to characterize these properties accurately .
R1-Barrigenol has several scientific uses:
R1-Barrigenol is systematically classified as an oleanane-type triterpenoid due to its characteristic five-ring scaffold. Its molecular formula is C₃₀H₅₀O₆, corresponding to a molecular weight of 506.7 g/mol [1] [3]. The compound’s IUPAC name is (3R,4R,4aS,5S,6R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,6,10-pentol [3] . Key identifiers include:
Table 1: Standard Chemical Identifiers of R1-Barrigenol
Identifier | Value | |
---|---|---|
CAS Registry Number | 15399-43-6 | |
Canonical SMILES | CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(C(C(C2(C(C1O)O)CO)O)O)C)C)(C)C)O)C)C | |
InChIKey | DZVVEETZRZUXLI-RVWOYFKVSA-N | |
Synonyms | Barrigenol R1, Giganteumgenin N, Proschiwalligenin PB2 |
The stereochemical complexity of R1-Barrigenol is evidenced by its 16 stereogenic centers, necessitating advanced spectroscopic techniques like NMR and electronic circular dichroism (ECD) for unambiguous structural verification [5].
R1-Barrigenol was first isolated in the late 20th century during phytochemical investigations of plants within the Sapindaceae family. It has since been identified in multiple botanical sources, notably:
The compound typically accumulates in specialized plant tissues such as bark, seeds, and husks, functioning as part of the plant’s chemical defense system against pathogens and herbivores [7]. Extraction methods involve solvent partitioning (e.g., dichloromethane or ethanol) followed by chromatographic purification, leveraging its moderate polarity [5] [6].
Barrigenol-like triterpenoids (BATs) are categorized into five subtypes: barrigenol A1, A2, R1, barringtogenol C, and 16-deoxybarringtogenol C [2]. R1-Barrigenol distinguishes itself through its hexahydroxylated oleanane skeleton with hydroxyl groups at C-3, C-15, C-16, C-21, C-22, and C-28 [7]. Key structural features include:
Table 2: Comparative Structural Features of Barrigenol Subtypes
Subtype | Hydroxylation Pattern | Key Functional Modifications | |
---|---|---|---|
Barrigenol R1 | C-3, C-15, C-16, C-21, C-22, C-28 | Unmodified C-28 primary alcohol | |
Barrigenol A1 | C-3, C-15, C-16, C-21, C-22 | C-28 carboxylate or glycoside | |
Barringtogenol C | C-3, C-15, C-16, C-21, C-22, C-28 | Epoxy group at C-20/C-22 | |
16-Deoxybarringtogenol C | C-3, C-15, C-21, C-22, C-28 | Missing C-16 hydroxyl | [2] [7] |
¹³C NMR data further highlights its uniqueness, with characteristic peaks at δ 78.8 (C-21), 78.4 (C-22), and 69.7 (C-28), confirming the polyoxygenated D/E-ring system [5]. This configuration facilitates hydrogen bonding with biological targets, underpinning its role in medicinal applications [2] [6]. The compound’s stability is attributed to its β-oriented hydroxyl groups, which resist spontaneous epimerization under physiological conditions [7].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1